molecular formula C27H25N3OS4 B11530306 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11530306
M. Wt: 535.8 g/mol
InChI Key: PXTVOBICRFVXLZ-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound featuring benzothiazole and acetamide functional groups

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of benzothiazole derivatives, followed by the introduction of sulfanyl groups and acetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzothiazole rings can engage in π-π stacking interactions, while the sulfanyl groups may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BENZONITRILE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE lies in its combination of benzothiazole and acetamide functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N3OS4

Molecular Weight

535.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C27H25N3OS4/c1-27(2,3)18-10-8-17(9-11-18)15-32-25-30-21-13-12-19(14-23(21)35-25)28-24(31)16-33-26-29-20-6-4-5-7-22(20)34-26/h4-14H,15-16H2,1-3H3,(H,28,31)

InChI Key

PXTVOBICRFVXLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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